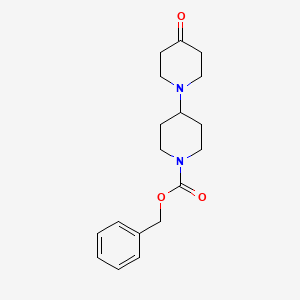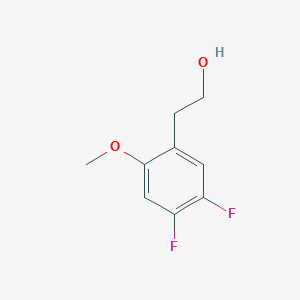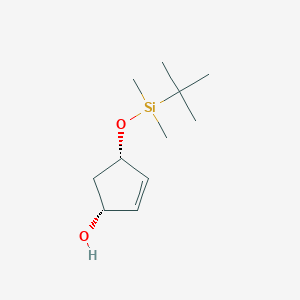
Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral compound with a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in constructing more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentene derivative.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Chiral Induction: Chiral induction can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry at the 1R,4S positions.
Industrial Production Methods
Industrial production methods for such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the double bond in the cyclopentene ring.
Substitution: The TBDMS protecting group can be removed using fluoride sources like TBAF (Tetrabutylammonium fluoride), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: TBAF for deprotection
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclopentane derivatives
Substitution: Free hydroxyl group derivatives
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.
Protecting Group Strategies: The TBDMS group is commonly used in multi-step organic synthesis to protect hydroxyl groups.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand stereochemistry and reaction mechanisms.
Medicine
Drug Development: Potential intermediate in the synthesis of drug candidates with specific chiral centers.
Industry
Material Science: Used in the synthesis of polymers and other materials requiring specific chiral centers.
Mécanisme D'action
The mechanism of action for Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-4-Hydroxy-2-cyclopentenone: Lacks the TBDMS protecting group but has similar reactivity.
(1R,4S)-4-Methoxy-2-cyclopentenol: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the TBDMS protecting group in Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H22O2Si |
|---|---|
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
(1R,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10+/m0/s1 |
Clé InChI |
VRSPJPYUHXNQHT-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](C=C1)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
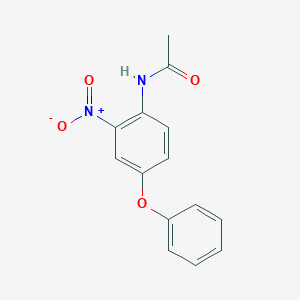
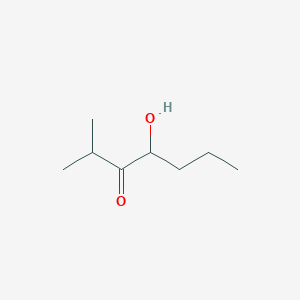
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
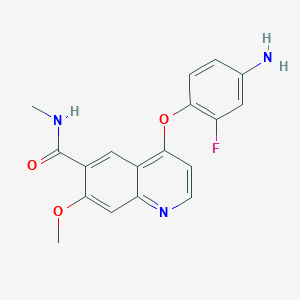
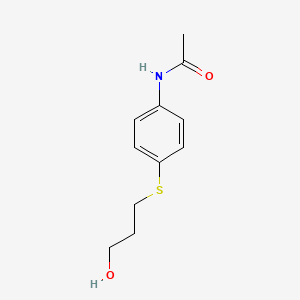
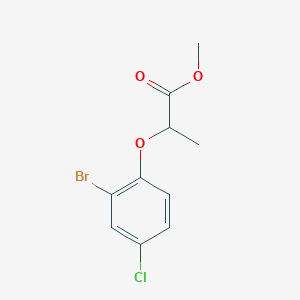

![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)
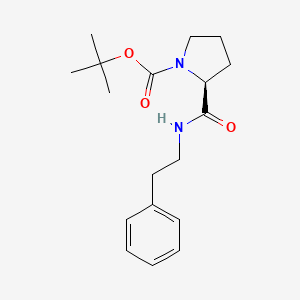

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)
